molecular formula C15H13N3O2 B8594761 2-(3'-Methoxyphenyl) benzimidazole-4-carboxamide

2-(3'-Methoxyphenyl) benzimidazole-4-carboxamide

Cat. No. B8594761
M. Wt: 267.28 g/mol
InChI Key: NVVWVYYHTKCIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06310082B1

Procedure details

Following standard procedure C, a liquid ammonia solution of methyl 2-(3′-methoxyphenyl)-1-H-benzimidazole-4-carboxylate (203 mg, 0.596 mmol) was heated under constant volume. The solid residue was recrystallised from methanol to give the pure product (73.5 mg, 46%). mp 223-225° C.; Found C 67.52 H 4.91 N 15.62 C15H13N3O2 Requires C 67.42 H 4.87 N 15.73; vmax(cm−1) 3408.59, 3388.94, 3168.65, 1662.05, 1625.86, 1603.39; δH 3.99 (3H, s, OCH3), 7.22-7.27 (1H, d),7.43-7.51 (1H, t), 7.58-7.66 (1H, t), 7.85-8.01 (5H, m), 9.4-9.5 (1H, br s), 13.5 (1H, br s); m/z (EI) 267 (M+), 250.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(3′-methoxyphenyl)-1-H-benzimidazole-4-carboxylate
Quantity
203 mg
Type
reactant
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][O:3][C:4]1[CH:5]=[C:6]([C:10]2[NH:14][C:13]3[CH:15]=[CH:16][CH:17]=[C:18]([C:19]([O:21]C)=O)[C:12]=3[N:11]=2)[CH:7]=[CH:8][CH:9]=1>>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([C:10]2[NH:14][C:13]3[CH:15]=[CH:16][CH:17]=[C:18]([C:19]([NH2:1])=[O:21])[C:12]=3[N:11]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
methyl 2-(3′-methoxyphenyl)-1-H-benzimidazole-4-carboxylate
Quantity
203 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=NC2=C(N1)C=CC=C2C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NC2=C(N1)C=CC=C2C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 73.5 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.